molecular formula C23H20N2O2 B10775638 1-Benzyl-3-(4'-ethoxycarbonylphenyl)indazole

1-Benzyl-3-(4'-ethoxycarbonylphenyl)indazole

Cat. No. B10775638
M. Wt: 356.4 g/mol
InChI Key: LPROLPQTWKDPNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YD-3 involves several key steps:

    Alkylation: The initial step involves the alkylation of indazole with benzyl bromide in the presence of a base such as sodium hydride.

    Bromination: The next step involves the bromination of the benzylated indazole using N-bromosuccinimide at a low temperature (around 4°C) for 16 hours.

    Suzuki Coupling: The final step involves a Suzuki coupling reaction, where the brominated intermediate is reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base such as potassium phosphate.

Industrial Production Methods

While the detailed industrial production methods for YD-3 are not extensively documented, the synthetic route described above can be scaled up for industrial production. The use of readily available reagents and standard reaction conditions makes it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

YD-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the synthetic route described is YD-3 itself. The intermediate products include the benzylated indazole and the brominated derivative.

properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(1-benzylindazol-3-yl)benzoate

InChI

InChI=1S/C23H20N2O2/c1-2-27-23(26)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)25(24-22)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3

InChI Key

LPROLPQTWKDPNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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